molecular formula C21H30N6O4 B2849561 Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate CAS No. 2097872-58-5

Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate

Cat. No. B2849561
CAS RN: 2097872-58-5
M. Wt: 430.509
InChI Key: FFZQIZJMPSLZMN-UHFFFAOYSA-N
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Description

“Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate” is a complex organic compound . The compound has a molecular formula of C21H23F6N5O3 and a molecular weight of 507.43 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a triazolopyrimidine, azetidine, and piperidine . The exact 3D structure is not available in the searched resources.


Physical And Chemical Properties Analysis

This compound has several notable physicochemical properties. It has a high number of heavy atoms (35), a high molar refractivity (113.09), and a moderate water solubility . It also has a high lipophilicity, with a consensus Log Po/w of 3.69 .

Mechanism of Action

The mechanism of action of this compound is not specified in the searched resources. It’s possible that the compound could have potential biological activity given the presence of the triazolopyrimidine moiety .

Safety and Hazards

The compound is classified as potentially hazardous, with precautionary statements including P260, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The specific hazards associated with this compound include H302, H315, H319, H335, H373, and H412 .

properties

IUPAC Name

tert-butyl 4-[2-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O4/c1-14-9-18(27-19(24-14)22-13-23-27)30-16-11-26(12-16)17(28)10-15-5-7-25(8-6-15)20(29)31-21(2,3)4/h9,13,15-16H,5-8,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZQIZJMPSLZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CC4CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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